
5,6-Dichloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dicloroisoquinolina: es un compuesto orgánico aromático heterocíclico que pertenece a la familia de las isoquinolinas. Las isoquinolinas se caracterizan por un anillo de benceno fusionado a un anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 5,6-Dicloroisoquinolina se puede sintetizar a través de varios métodos. Un enfoque común implica la cloración de derivados de isoquinolina.
Métodos de Producción Industrial: La producción industrial de 5,6-Dicloroisoquinolina normalmente implica procesos de cloración a gran escala. Estos procesos se optimizan para obtener un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 5,6-Dicloroisoquinolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica son comunes, en las que los átomos de cloro se pueden reemplazar por otros nucleófilos como las aminas o los tioles
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o neutro.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Aminas o tioles en presencia de una base como el carbonato de potasio (K2CO3) en dimetilformamida (DMF) a temperaturas elevadas
Principales Productos Formados:
Oxidación: Formación de N-óxidos de isoquinolina.
Reducción: Formación de derivados de isoquinolina parcialmente o totalmente reducidos.
Sustitución: Formación de derivados de isoquinolina amino o tio-sustituidos
Aplicaciones Científicas De Investigación
Química: La 5,6-Dicloroisoquinolina se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Sirve como intermedio en la preparación de varios compuestos heterocíclicos con posibles aplicaciones farmacéuticas .
Biología: En la investigación biológica, los derivados de la 5,6-Dicloroisoquinolina se estudian por su potencial como inhibidores enzimáticos y moduladores de receptores. Estos compuestos pueden interactuar con macromoléculas biológicas, influyendo en diversas vías bioquímicas .
Medicina: El compuesto y sus derivados se investigan por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas, antimicrobianas y antivirales. También se exploran como posibles candidatos para el desarrollo de fármacos .
Industria: En el sector industrial, la 5,6-Dicloroisoquinolina se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos especiales. Sus propiedades químicas únicas lo hacen valioso en la producción de materiales con atributos funcionales específicos .
Mecanismo De Acción
El mecanismo de acción de la 5,6-Dicloroisoquinolina implica su interacción con dianas moleculares específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad catalítica. Además, puede interactuar con receptores celulares, modulando vías de transducción de señales e influyendo en las respuestas celulares .
Comparación Con Compuestos Similares
Compuestos Similares:
6-Bromo-1,3-dicloroisoquinolina: Este compuesto comparte una estructura similar pero tiene un átomo de bromo en la posición 6 en lugar de cloro.
6,7-Dicloroisoquinolina: Otro compuesto estrechamente relacionado con átomos de cloro en las posiciones 6 y 7.
Singularidad: La 5,6-Dicloroisoquinolina es única debido a la posición específica de los átomos de cloro en las posiciones 5 y 6, lo que puede influir en su reactividad e interacción con otras moléculas. Este patrón de sustitución único puede conducir a propiedades químicas y biológicas distintas en comparación con otros derivados de isoquinolina .
Propiedades
Fórmula molecular |
C9H5Cl2N |
|---|---|
Peso molecular |
198.05 g/mol |
Nombre IUPAC |
5,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H |
Clave InChI |
YQOQIIPDWAGIPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=NC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


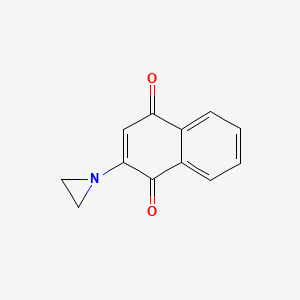

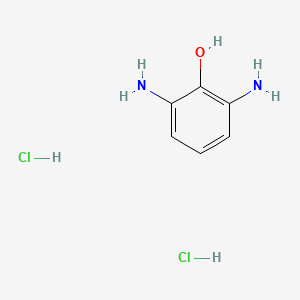
![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)
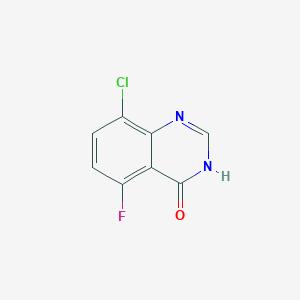
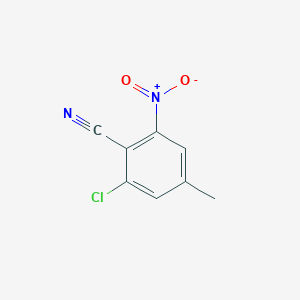

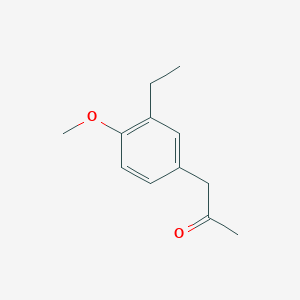
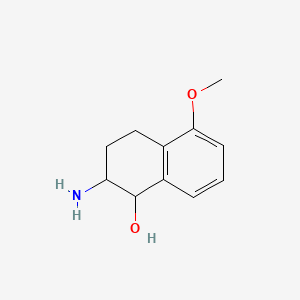
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)

![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
